molecular formula C19H22N4S B5836966 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B5836966
M. Wt: 338.5 g/mol
InChI Key: WVOJIDOPQAHDLG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a high-purity synthetic compound provided for research purposes. This molecule is built around the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases, which allows it to interact with various biological targets . This specific derivative is of particular value for investigating the central nervous system (CNS). It is structurally related to a novel series of highly CNS-penetrant M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) . Research in this area is critical for advancing the understanding and potential treatment of neurological and psychiatric disorders, such as schizophrenia . The compound's structure, featuring a 4-(4-methylphenyl)piperazinyl substitution, is designed to contribute to potent receptor activity and selectivity. Furthermore, the core 5,6-dimethylthieno[2,3-d]pyrimidine structure has also been identified in patent literature for its application as an antiviral agent, specifically demonstrating an excellent inhibitory effect on the proliferation of the hepatitis C virus (HCV) . This suggests potential utility in virology and infectious disease research. The compound is supplied with guaranteed quality and stability for use in in vitro assay development and structure-activity relationship (SAR) studies. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

5,6-dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-4-6-16(7-5-13)22-8-10-23(11-9-22)18-17-14(2)15(3)24-19(17)21-12-20-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOJIDOPQAHDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(4-methylphenyl)piperazine with a thienopyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno[2,3-d]pyrimidine derivatives exhibit significant pharmacological versatility. Below, we compare the target compound with key analogues, focusing on structural modifications, biological activities, and pharmacokinetic properties.

Core Structure Variations

a) Thieno[2,3-d]pyrimidine vs. Quinazoline
  • Target Compound: Retains the thieno[2,3-d]pyrimidine core, which is prone to oxidative metabolism, limiting CNS penetration (rat brain:plasma Kp = 0.74) .
  • 6-Fluoroquinazoline Analogues: Replacement of the thienopyrimidine core with a 6-fluoroquinazoline improved metabolic stability and CNS penetration (Kp > 10), demonstrating enhanced M4-positive allosteric modulator (PAM) potency and selectivity for muscarinic receptors .
b) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives
  • Antimalarial Activity: Derivatives such as 2-((substituted)phenol)-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines () showed anti-plasmodial activity against P. falciparum, highlighting how saturation of the benzo ring modulates antiparasitic efficacy .
  • Synthetic Flexibility : The tetrahydrobenzo core allows for functionalization at the 4-position with piperazinyl groups, similar to the target compound, but with distinct biological targeting .

Substituent Effects on Activity and Selectivity

a) Piperazinyl Group Modifications
Compound Name Substituent Biological Activity Key Findings
Target Compound 4-(4-methylphenyl)piperazinyl CNS modulation (hypothetical) Predicted CNS penetration limited by oxidative metabolism .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine () 3,4-Dichlorophenyl Not specified Electronegative Cl atoms may enhance receptor binding but reduce metabolic stability .
4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine () 4-(tert-Butyl)phenylsulfonyl Unreported Bulky tert-butyl and sulfonyl groups likely improve solubility and stability .
b) Aromatic Ring Substitutions
  • Methyl vs. Halogen Substituents :
    • The target compound’s 4-methylphenyl group balances lipophilicity and metabolic stability.
    • Dichlorophenyl analogues () exhibit stronger binding affinity due to halogen electronegativity but may suffer from higher toxicity .
  • Thiophene and Furan Modifications: Furan-2-yl[4-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone () demonstrated synthetic versatility but uncharacterized biological activity .

Biological Activity

5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 5,6-Dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine can be represented as follows:

C18H22N4S\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}
  • Molecular Weight : 334.46 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of 5-substituted thienopyrimidines with piperazine derivatives under acidic conditions. Recent advancements have introduced microwave-assisted synthesis to enhance yield and reduce reaction time .

Anticancer Properties

Several studies have evaluated the anticancer activity of thieno[2,3-d]pyrimidine derivatives. For instance:

  • In vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 27.6 μM against MDA-MB-231 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like paclitaxel .
CompoundCell LineIC50 (μM)Reference
5,6-Dimethyl...MDA-MB-23127.6
Compound AA54943.0
Compound BHeLa35.0

The mechanism by which thieno[2,3-d]pyrimidines exert their biological effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival:

  • Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have been shown to inhibit DHFR, an enzyme critical for DNA synthesis and repair.
  • Tyrosine Kinase Activity : Compounds have also demonstrated activity against various tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation.

Case Studies

  • Yong et al. Study (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on tumor cells. The findings suggested that modifications on the piperazine ring significantly influenced anticancer activity.
  • Elmongy et al. Study (2022) : Focused on the inhibitory effects of synthesized compounds against breast cancer cells, reporting an inhibition range from 43% to 87% depending on the structural modifications made to the thieno[2,3-d]pyrimidine core .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like 5,6-dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., using formic acid or thionyl chloride) to form the thieno[2,3-d]pyrimidine scaffold .

Substitution : Introduction of substituents (e.g., piperazine, methylphenyl groups) via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate intermediates and final products .

  • Key Considerations : Reaction conditions (temperature, catalysts like NaHCO₃/NaI) significantly impact yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., LC-MS m/z 361.0 [M+H]⁺ observed for related compounds) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content validated against theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies optimize the biological activity of thieno[2,3-d]pyrimidine derivatives against specific targets (e.g., kinases, microbial enzymes)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Piperazine Modifications : Substituting the piperazine moiety with electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity .
  • Core Substitutions : Adding 3,4,5-trimethoxyanilino groups improves microtubule inhibition and antiproliferative effects .
  • Bioisosteric Replacement : Replacing the thieno[2,3-d]pyrimidine core with fluoroquinazoline improves CNS penetration (brain:plasma Kₚ > 10) .
    • Data Contradiction : While methyl groups at C-5/C-6 improve thermal stability, they may reduce metabolic stability due to oxidative vulnerability .

Q. How can researchers address metabolic instability in thieno[2,3-d]pyrimidine derivatives during preclinical development?

  • Methodological Answer :

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify oxidation hotspots (e.g., methyl groups prone to CYP450-mediated oxidation) .
  • Structural Optimization :
  • Introduce fluorine atoms to block metabolic sites (e.g., 6-fluoro substitution reduces oxidative metabolism) .
  • Replace labile methyl groups with cyclopropyl or deuterated analogs .
    • Case Study : Replacing the thieno[2,3-d]pyrimidine core with a 6-fluoroquinazoline increased rat brain penetration (Kₚ > 10) and metabolic stability .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., M4 muscarinic receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., piperazine moiety binding to Glu403/Tyr62 in M4 receptors) .
  • MD Simulations : Validate docking results with 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values (R² > 0.85 for kinase inhibitors) .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate antitumor activity while minimizing off-target effects?

  • Methodological Answer :

  • In Vitro Screening :
  • Cell Lines : Use pancreatic (MIA PaCa-2) and breast (MCF-7) cancer lines for IC₅₀ determination via MTT assays .
  • Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK-293) to calculate selectivity indices (SI > 10 preferred) .
  • Mechanistic Studies :
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western Blotting : Quantify EGFR or tubulin phosphorylation to confirm target engagement .

Q. How can contradictory data on antimicrobial activity between studies be resolved?

  • Methodological Answer :

  • Standardized Protocols :
  • MIC Assays : Follow CLSI guidelines for bacterial (e.g., S. aureus ATCC 25923) and fungal strains (C. albicans ATCC 90028) .
  • Control Compounds : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to normalize potency .
  • Structural Verification : Ensure batch-to-batch consistency via NMR and HPLC (>95% purity) to rule out impurities skewing results .

Emerging Research Directions

Q. What novel applications are emerging for thieno[2,3-d]pyrimidine derivatives beyond oncology?

  • Methodological Answer :

  • CNS Disorders : Optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in M4 PAM development .
  • Antimalarials : Screen against Plasmodium falciparum 3D7 strains using SYBR Green assays (IC₅₀ < 1 µM target) .
    • Data Source : Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines show antiplasmodial activity (IC₅₀ 0.8 µM) via Petasis reaction derivatives .

Q. How can combinatorial chemistry enhance the diversity of thieno[2,3-d]pyrimidine libraries?

  • Methodological Answer :

  • Parallel Synthesis : Use Ugi-4CR or Suzuki-Miyaura coupling to generate >50 analogs in a single workflow .
  • Click Chemistry : Introduce triazole or alkyne moieties via CuAAC reactions for functional diversity .
    • Case Study : 4-Alkynylthieno[2,3-d]pyrimidines synthesized via Pd/C catalysis showed cytotoxicity (IC₅₀ 2.5 µM) in leukemia cells .

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